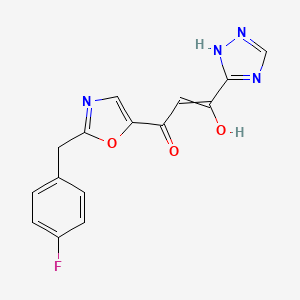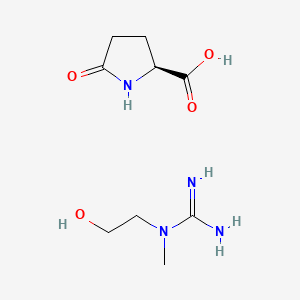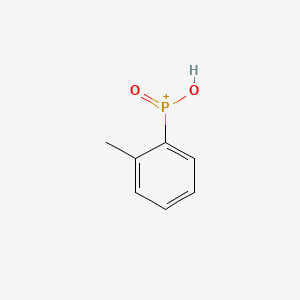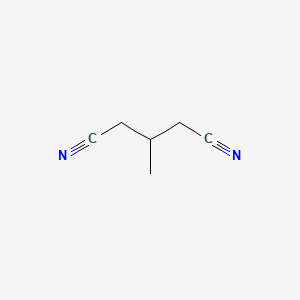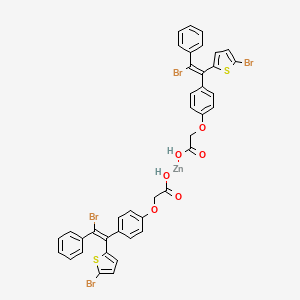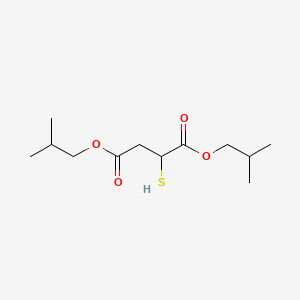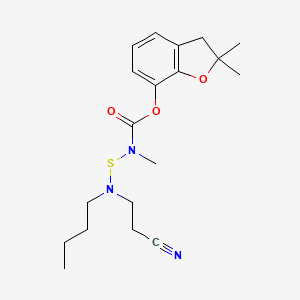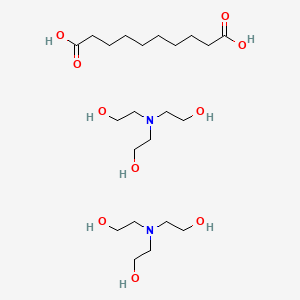
Einecs 285-130-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sebacic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:2), typically involves the reaction of sebacic acid with 2,2’,2’'-nitrilotriethanol. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where precise control of reaction parameters is maintained. The process involves the continuous addition of reactants and removal of by-products to achieve high efficiency and purity. The final product is then purified through techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Sebacic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Sebacic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex molecules.
Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme functions.
Industry: The compound is used in the production of lubricants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of sebacic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Sebacic Acid: A dicarboxylic acid used in the production of polymers and resins.
2,2’,2’'-Nitrilotriethanol: A triol used in various industrial applications, including as a surfactant and chelating agent.
Comparison: Sebacic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:2), combines the properties of both sebacic acid and 2,2’,2’‘-nitrilotriethanol, making it unique in its applications. While sebacic acid is primarily used in polymer production, the compound with 2,2’,2’'-nitrilotriethanol has enhanced properties, such as improved solubility and reactivity, making it suitable for a broader range of applications.
Propriétés
Numéro CAS |
85030-06-4 |
|---|---|
Formule moléculaire |
C22H48N2O10 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;decanedioic acid |
InChI |
InChI=1S/C10H18O4.2C6H15NO3/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*8-4-1-7(2-5-9)3-6-10/h1-8H2,(H,11,12)(H,13,14);2*8-10H,1-6H2 |
Clé InChI |
VGRTVLVGICQTDF-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




